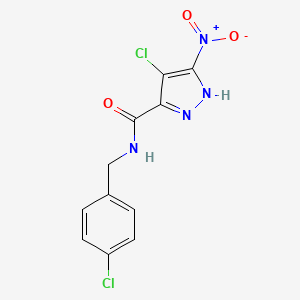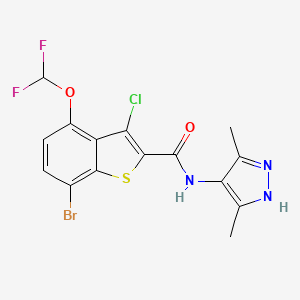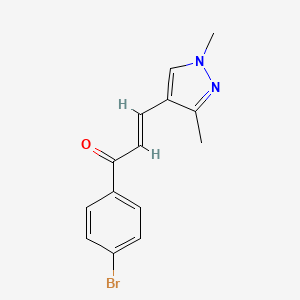![molecular formula C18H14F2N4O4S3 B10947663 7-{[(2,4-Difluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947663.png)
7-{[(2,4-Difluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2,4-DIFLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-DIFLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID typically involves multiple steps, including the formation of the beta-lactam ring, the introduction of the thiadiazole moiety, and the attachment of the difluorobenzoyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study the reactivity and stability of beta-lactam antibiotics. Researchers investigate its chemical properties, such as solubility, stability, and reactivity, to develop new and improved antibiotics.
Biology
In biology, the compound is studied for its antibacterial activity against various strains of bacteria. It is used in laboratory experiments to understand the mechanisms of bacterial resistance and to develop new strategies for combating antibiotic-resistant bacteria.
Medicine
In medicine, this compound is used in the development of new antibiotics for the treatment of bacterial infections. Clinical trials are conducted to evaluate its efficacy, safety, and pharmacokinetics in humans.
Industry
In the pharmaceutical industry, this compound is used in the formulation of antibiotic drugs. It is also used in the development of new drug delivery systems and in the production of diagnostic reagents.
Mechanism of Action
The mechanism of action of 7-[(2,4-DIFLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other beta-lactam antibiotics, such as penicillins, cephalosporins, carbapenems, and monobactams. These compounds share a common beta-lactam ring structure but differ in their side chains and overall molecular architecture.
Uniqueness
The uniqueness of 7-[(2,4-DIFLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the difluorobenzoyl and thiadiazole moieties enhances its antibacterial activity and stability compared to other beta-lactam antibiotics.
Properties
Molecular Formula |
C18H14F2N4O4S3 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
7-[(2,4-difluorobenzoyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H14F2N4O4S3/c1-7-22-23-18(31-7)30-6-8-5-29-16-12(15(26)24(16)13(8)17(27)28)21-14(25)10-3-2-9(19)4-11(10)20/h2-4,12,16H,5-6H2,1H3,(H,21,25)(H,27,28) |
InChI Key |
GLHUPJWYZGHKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=C(C=C(C=C4)F)F)SC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dimethyl-1-[({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10947581.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B10947588.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10947597.png)
![2-[4-(N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}carbamimidoyl)phenoxy]acetamide](/img/structure/B10947606.png)
![5-[(2-bromophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B10947612.png)
![2-{5-[(4-Nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947614.png)
![2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947617.png)
![2-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10947619.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B10947628.png)

![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10947648.png)
![(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10947649.png)

